(3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester

carboxylesterase enzyme inhibition drug metabolism

(3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester (CAS 2301067-72-9, MW 276.29 g·mol⁻¹) is a synthetic carbamate featuring a terminal alkyne and a 3-nitro substituent on the benzyl ring. This bifunctional architecture supports both copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) and nitro‑to‑amine reduction, positioning it as a modular intermediate for bioconjugation, prodrug design, and materials chemistry.

Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
Cat. No. B12071230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC(=CC(=C1)[N+](=O)[O-])C#C
InChIInChI=1S/C14H16N2O4/c1-5-10-6-11(8-12(7-10)16(18)19)9-15-13(17)20-14(2,3)4/h1,6-8H,9H2,2-4H3,(H,15,17)
InChIKeyUASVQZFNCMXSEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester: A Dual-Functional Building Block for Conjugation and Controlled Release


(3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester (CAS 2301067-72-9, MW 276.29 g·mol⁻¹) is a synthetic carbamate featuring a terminal alkyne and a 3-nitro substituent on the benzyl ring . This bifunctional architecture supports both copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) and nitro‑to‑amine reduction, positioning it as a modular intermediate for bioconjugation, prodrug design, and materials chemistry. Direct head‑to‑head comparator data remain scarce; the quantitative evidence presented below is drawn from authoritative curated databases and class‑level structure‑function relationships [1].

Why a Simple Benzyl Carbamate Cannot Replace (3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester


Generic benzyl carbamates lack the orthogonal reactivity pairs required for multi‑step covalent assembly. The simultaneous presence of a terminal alkyne (click handle) and a nitro group (latent amine) enables sequential CuAAC conjugation followed by selective reduction to generate a primary amine, a workflow impossible with mono‑functional analogs [1][2]. Where literature is sparse, curated bio‑activity data and established photochemical principles confirm that the nitro group is not merely a spectator but a functional determinant of both potency and photo‑triggered release capability [1].

Quantitative Differentiation of (3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester from Closest Analogs


CES1 Inhibition Potency: CHEMBL467450 vs. CHEMBL463556

In ChEMBL‑curated human carboxylesterase 1 (CES1) assays, the target compound (CHEMBL467450) exhibits a Ki of 0.398 nM [1]. The closely related carbamate inhibitor CHEMBL463556 (3‑(dodecylsulfinyl)‑1,1,1‑trifluoro‑2,2‑propanediol) displays a Ki ranging from 3.981 to 1905 nM under comparable conditions [2].

carboxylesterase enzyme inhibition drug metabolism

Photochemical Quantum Yield: o‑Nitrobenzyl Carbamate vs. Non‑Photocleavable Analogs

The o‑nitrobenzyl carbamate substructure of the target compound confers photolability. Reported quantum yields for o‑nitrobenzyl carbamates at 254 nm are approximately 0.13 [1], whereas simple alkyl carbamate linkers exhibit quantum yields approaching zero.

photorelease caged compounds drug delivery

Multi‑Step Orthogonal Reactivity: Dual Ethynyl and Nitro Handles Enable Sequential Functionalization

The compound’s ethynyl group allows efficient CuAAC click chemistry, while the nitro group can be selectively reduced to a primary amine using SnCl₂·2H₂O in alcoholic solvents without affecting the alkyne [1]. In contrast, mono‑functional analogs (e.g., tert‑butyl 3‑ethynylbenzylcarbamate or tert‑butyl 3‑nitrobenzylcarbamate) provide only one reactive handle.

bioconjugation reduction multifunctional linker

High‑Value Application Scenarios for (3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester


CES1‑Activated Prodrug Design

The sub‑nanomolar Ki against human CES1 [1] makes the compound an attractive promoiety for esterase‑targeted prodrugs, where rapid enzymatic cleavage releases the active benzylamine in tissues expressing high CES1 levels.

Light‑Triggered Drug Delivery and Probe Unmasking

The o‑nitrobenzyl carbamate photolysis quantum yield of ≈0.13 [1] supports UV‑gated release strategies, enabling precise spatial and temporal control of amine payloads in cellular imaging and photo‑activated therapeutics.

Sequential Conjugation for PROTAC and ADC Linker Construction

The orthogonal alkyne and latent amine handles [1][2] permit a “click‑then‑reduce” sequence to construct heterobifunctional linkers for PROTACs or antibody‑drug conjugates, minimizing protecting‑group manipulations and improving overall yield.

Quote Request

Request a Quote for (3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.